molecular formula C12H16N2OS B8719323 2-(6-Methyl-pyridin-3-yl)-1-morpholin-4-yl-ethanethione

2-(6-Methyl-pyridin-3-yl)-1-morpholin-4-yl-ethanethione

Cat. No. B8719323
M. Wt: 236.34 g/mol
InChI Key: WVOZUSFJEFSTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703952B2

Procedure details

Crude 2-(6-Methyl-pyridin-3-yl)-1-morpholin-4-yl-ethanethione (39.5 mmol, 9.685 g) was suspended in 2:1 H2O/EtOH (75 cm3). NaOH (3.3 eq., 118.5 mmol, 4.8 g) added and the reaction heated to reflux for 16 hours. Volatiles were then removed from the cooled reaction medium, and the aqueous residue extracted with DCM (3×50 cm3). The pH was adjusted to precisely pH 7.0 with HCl, and a further DCM extraction performed (3×50 cm3). Water was removed from the residue, and the obtained solids slurried in methanol, filtered, and the filtrate evaporated to dryness. The orange solid obtained gave spectroscopic data consistent with the desired product. Mass recovery is typically >100% however this is due to NaCl within the product.
Quantity
9.685 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
H2O EtOH
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9](N2CCOCC2)=S)=[CH:4][CH:3]=1.[OH-:17].[Na+].[OH2:19].CCO>>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([OH:19])=[O:17])=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
9.685 g
Type
reactant
Smiles
CC1=CC=C(C=N1)CC(=S)N1CCOCC1
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
H2O EtOH
Quantity
75 mL
Type
reactant
Smiles
O.CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Volatiles were then removed from the cooled reaction medium
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue extracted with DCM (3×50 cm3)
EXTRACTION
Type
EXTRACTION
Details
a further DCM extraction
CUSTOM
Type
CUSTOM
Details
Water was removed from the residue
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The orange solid obtained

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.